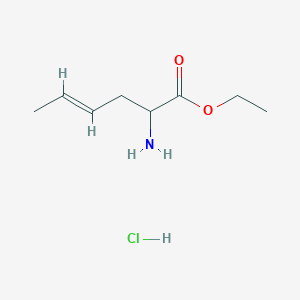

Ethyl (E)-2-aminohex-4-enoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (E)-2-aminohex-4-enoate;hydrochloride is a compound that includes an ethyl group and a hydrochloride group. Ethyl groups are derived from ethane and have the molecular formula -CH2CH3 . Hydrochloride refers to a type of salt resulting from the reaction of hydrochloric acid with an organic base . The (E)-2-aminohex-4-enoate part suggests the presence of an alkene with the E configuration .

Synthesis Analysis

While specific synthesis methods for this compound were not found, esterification is a common method for synthesizing similar compounds . This process involves the reaction of a carboxylic acid and an alcohol, which combine and lose a molecule of water in the process .

科学的研究の応用

Molecular Interactions and Crystal Packing

Research has identified unique molecular interactions and crystal packing mechanisms in compounds related to Ethyl (E)-2-aminohex-4-enoate hydrochloride. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π interactions alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. Similarly, the incorporation of O⋯π types of interactions in the crystal packing of related compounds has been noted, emphasizing the diversity of non-covalent interactions beyond traditional hydrogen bonding (Zhang, Wu, & Zhang, 2011).

Synthesis and Enantioselectivity

The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been explored, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process, sensitive to reaction temperature, highlights the potential for sequential hydrogenation of CO and CC bonds in producing high-purity derivatives (Meng, Zhu, & Zhang, 2008).

Optical Properties and Applications

Derivatives synthesized from ethyl-4-amino benzoate, such as Schiff base compounds, exhibit significant nonlinear optical properties. These findings are crucial for applications in optical limiting, where compounds like Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate show promising potential as optical limiters due to their nonlinear refractive index and optical limiting thresholds. Such properties suggest their applicability in developing new optical materials (Abdullmajed et al., 2021).

Chemical Synthesis and Reactivity

Studies have demonstrated the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. Such reactions are pivotal for the efficient production of substituted pyrrolidines, showcasing the versatility of Ethyl (E)-2-aminohex-4-enoate hydrochloride derivatives in synthetic chemistry (Bonnet-Delpon, Chennoufi, & Rock, 2010).

Safety and Environmental Impact

In the context of safety and environmental impact, ethyl (E)hex-3-enoate has been extensively evaluated across various endpoints including genotoxicity, repeated dose toxicity, and environmental safety. The assessments confirm its non-genotoxic nature and establish its safety for use under specified conditions, contributing to the broader understanding of the environmental and health impacts of such chemical entities (Api et al., 2020).

特性

IUPAC Name |

ethyl (E)-2-aminohex-4-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,5,7H,4,6,9H2,1-2H3;1H/b5-3+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBJYIKGGKQPIJ-WGCWOXMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C/C=C/C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)

![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)